3-Phenoxypyridine-4-carboxylic acid
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Overview
Description
3-Phenoxypyridine-4-carboxylic acid is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.2 g/mol . It is also known as 3-phenoxyisonicotinic acid. This compound features a pyridine ring substituted with a phenoxy group at the 3-position and a carboxylic acid group at the 4-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxypyridine-4-carboxylic acid typically involves the reaction of 3-phenoxypyridine with a suitable carboxylating agent. One common method is the carboxylation of 3-phenoxypyridine using carbon dioxide under high pressure and temperature conditions in the presence of a catalyst. Another method involves the use of Grignard reagents, where 3-phenoxypyridine is reacted with a Grignard reagent followed by carbonation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure carbon dioxide and a suitable catalyst to facilitate the carboxylation reaction. The reaction mixture is then purified using standard techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxypyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenoxypyridine derivatives.
Scientific Research Applications
3-Phenoxypyridine-4-carboxylic acid is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Phenoxypyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenoxypyridine-2-carboxylic acid
- 4-Phenoxypyridine-3-carboxylic acid
- 2-Phenoxypyridine-4-carboxylic acid
Uniqueness
3-Phenoxypyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the phenoxy and carboxylic acid groups influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-phenoxypyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)10-6-7-13-8-11(10)16-9-4-2-1-3-5-9/h1-8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQFTGXHOIXOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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